(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Description
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes a cyano group, an iodo-substituted phenyl ring, and a prop-2-enamide moiety
Properties
IUPAC Name |
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O3/c1-13(15-7-5-4-6-8-15)23-20(24)16(12-22)9-14-10-17(21)19(26-3)18(11-14)25-2/h4-11,13H,1-3H3,(H,23,24)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFGLYYZQIVJPC-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)I)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-iodo-4,5-dimethoxybenzaldehyde and (1-phenylethyl)amine.
Formation of the Enamine: The aldehyde is reacted with (1-phenylethyl)amine under acidic conditions to form the corresponding enamine.
Addition of the Cyano Group: The enamine is then treated with a cyanating agent, such as sodium cyanide, to introduce the cyano group.
Final Coupling: The resulting intermediate is subjected to a coupling reaction with a suitable reagent to form the final product, (E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, alternative solvents, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of compounds with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding, while the iodo group can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
- (E)-2-cyano-3-(3-bromo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Uniqueness
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is unique due to the presence of the iodo group, which can participate in halogen bonding and influence the compound’s reactivity and interactions. This makes it distinct from similar compounds with different halogen substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
